Pentapeptide-18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

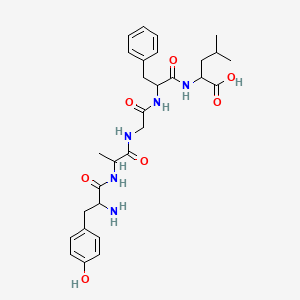

Pentapeptide-18 is a synthetic peptide consisting of alanine, glycine, leucine, phenylalanine and tyrosine.

Scientific Research Applications

1. Anticancer Properties

Pentapeptides have demonstrated significant potential in cancer research. A study by Hettiarachchy, Li, and Mahadevan (2014) highlighted a rice bran-derived pentapeptide exhibiting anti-proliferative properties on human breast cancer cells, inducing apoptosis in these cells (Hettiarachchy, Li, & Mahadevan, 2014). Horvat et al. (2006) synthesized new peptides with unnatural amino acids showing cytotoxic activity against various carcinoma cells, indicating the potential of pentapeptides in targeting cancer cells (Horvat et al., 2006).

2. Antioxidant Activity

Liang, Cheng, and Wang (2018) explored the antioxidant activity of pentapeptides from pine nut protein, finding that treatment with a pulsed electric field enhanced their antioxidant properties (Liang, Cheng, & Wang, 2018). Additionally, Guo et al. (2014) studied an antioxidative pentapeptide from chickpea protein hydrolysates, which showed positive effects on oxidative stress in cell lines (Guo et al., 2014).

3. Alzheimer's Disease Research

Hetényi et al. (2002) reported on pentapeptide amides that interfere with the aggregation of beta-amyloid peptide, a key factor in Alzheimer's disease. Their study indicated the potential of these peptides in inhibiting fibrillogenesis, a marker of Alzheimer's (Hetényi et al., 2002).

4. Protein Structure and Function Studies

Hayes and Hallet (2000) described the use of pentapeptide scanning mutagenesis in analyzing the essential regions of a target protein, which can reveal surprising aspects of protein function and activity (Hayes & Hallet, 2000).

5. Miscellaneous Applications

- Capone et al. (2010) investigated the physico-chemical-biological basis underlying peptide usage at the proteomic level, analyzing the energetic costs for the synthesis of rare and never-expressed versus frequent pentapeptides (Capone et al., 2010).

- Kumar et al. (2012) identified a pentapeptide that binds to the Cbl tyrosine kinase binding domain, suggesting its potential as a starting point for developing inhibitors against Cbl driven diseases (Kumar et al., 2012).

properties

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUJMSMQIPIPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979842 |

Source

|

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leuphasyl | |

CAS RN |

64963-01-5, 63631-40-3 |

Source

|

| Record name | 64963-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.